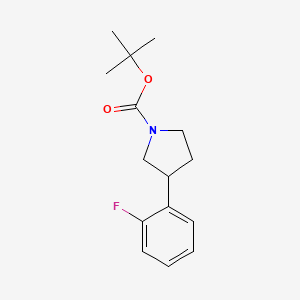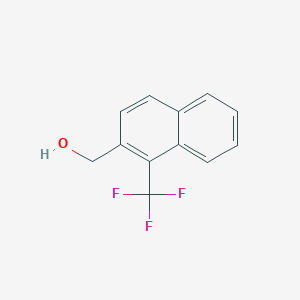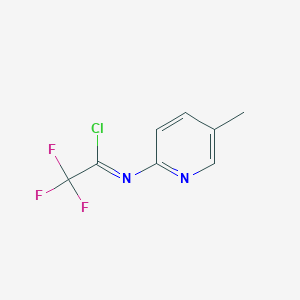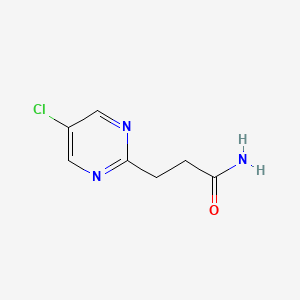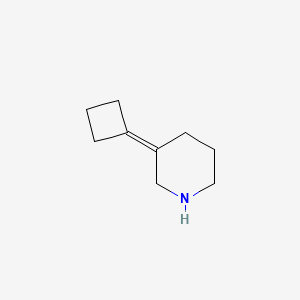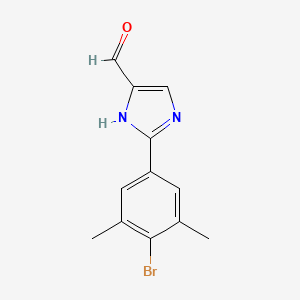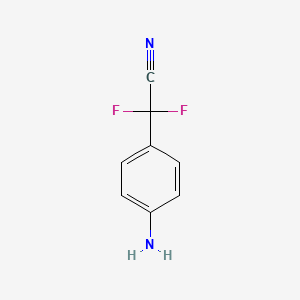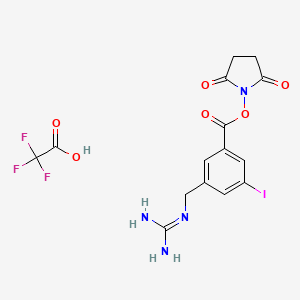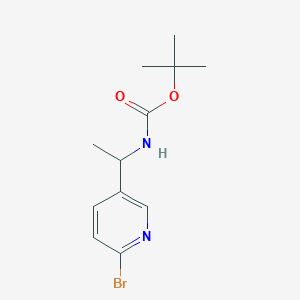
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected ethanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridyl, undergoes bromination to introduce a bromine atom at the 6th position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Protection of Ethanamine: The ethanamine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting ethanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The brominated pyridine derivative is then coupled with the Boc-protected ethanamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a palladium catalyst, a base like potassium carbonate (K2CO3), and a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Complex organic molecules with extended carbon chains or rings.
科学的研究の応用
1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the Boc-protected amine group can participate in binding interactions, influencing the compound’s biological activity and chemical reactivity.
類似化合物との比較
1-(6-Bromo-3-pyridyl)-4-methylpiperazine: Similar structure with a piperazine ring instead of an ethanamine group.
1-Boc-4-[(6-bromo-3-pyridyl)methyl]piperazine: Contains a piperazine ring and a Boc-protected methyl group.
Uniqueness: 1-(6-Bromo-3-pyridyl)-N-Boc-ethanamine is unique due to its specific combination of a brominated pyridine ring and a Boc-protected ethanamine group
特性
分子式 |
C12H17BrN2O2 |
|---|---|
分子量 |
301.18 g/mol |
IUPAC名 |
tert-butyl N-[1-(6-bromopyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(9-5-6-10(13)14-7-9)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) |
InChIキー |
HXGKAZWMOWMWKR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)Br)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


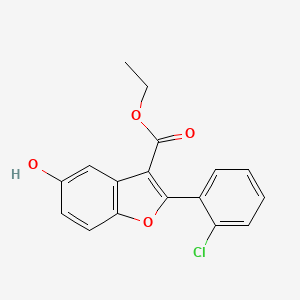
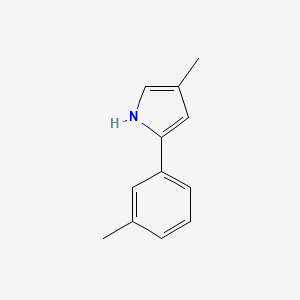
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)
